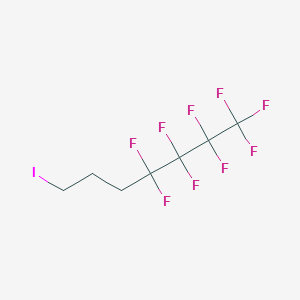

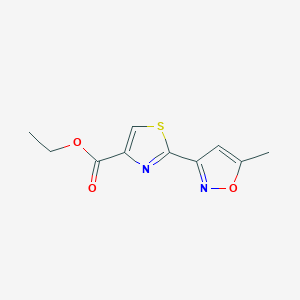

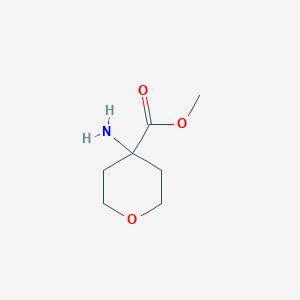

![molecular formula C13H15NOS2 B064184 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile CAS No. 175202-70-7](/img/structure/B64184.png)

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a compound that likely possesses significant chemical and pharmacological interest, given the general interest in thiophene derivatives for their diverse applications in organic synthesis and drug design. While specific studies on this compound are scarce, research on related thiophene derivatives provides insight into the synthesis methods, molecular structures, chemical reactions, and properties that could be analogous.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions utilizing specific precursors and conditions to introduce the desired functional groups. For instance, studies have shown that reactions involving ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate can yield a variety of fused thiophene derivatives with potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000). These reactions demonstrate the feasibility of synthesizing complex thiophene-based compounds through selective reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. Studies using DFT and TD-DFT/PCM calculations have provided detailed insights into the structural parameters, spectroscopic characterization, and electronic properties of thiophene-based compounds (Wazzan, Al-Qurashi, & Faidallah, 2016). These analyses are fundamental for understanding the reactivity and stability of such molecules.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and electrophilic additions, depending on their functional groups and reaction conditions. The reactivity towards different reagents can lead to a wide range of heterocyclic compounds with diverse applications. For example, the cycloaddition reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide produces benzo[c]thiophene derivatives with specific structural features (Ishii et al., 1991).

科学的研究の応用

Synthesis and Reactivity

Research on the synthesis and reactivity of similar heterocyclic compounds has led to the development of novel methodologies and the unexpected formation of products. For instance, Dyachenko, Pugach, and Shishkin (2011) described the unexpected formation of (E)-2-(2-Hydroxy-benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through the reaction of related compounds, highlighting the complexity and potential for discovering new reaction pathways in organic chemistry Dyachenko, Pugach, & Shishkin, 2011.

Biological Activity

Several studies have explored the biological activities of compounds with a core structure similar to 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile. Gevorgyan, Hakobyan, Hovakimyan, Melkonyan, and Panosyan (2019) investigated the antioxidant activity and effects on blood coagulation parameters of β-aminoketones and related derivatives, providing insights into potential therapeutic applications Gevorgyan et al., 2019.

Mohareb and Abdo (2022) studied the antiproliferative and antiprostate cancer activities of heterocyclic compounds derived from reactions involving similar thiophene carbonitriles, demonstrating the potential of these compounds in oncological research Mohareb & Abdo, 2022.

Spectroscopic and Structural Analysis

Research into the spectroscopic and structural characteristics of thiophene derivatives has provided valuable information about their chemical properties. Oturak et al. (2017) conducted experimental and quantum chemical calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, shedding light on the molecular structure and potential interactions of similar compounds Oturak et al., 2017.

Antimicrobial and Antioxidant Properties

Patil, Chavan, Toche, Bhole, Patil, and Aware (2017) synthesized tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives and evaluated their antimicrobial activities against various pathogens, demonstrating the potential of these compounds in developing new antimicrobial agents Patil et al., 2017.

Safety And Hazards

将来の方向性

Thiophene derivatives have a wide range of applications and continue to be a topic of interest for researchers. They are used in industrial chemistry and material science as corrosion inhibitors, in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

特性

IUPAC Name |

3-ethylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS2/c1-4-16-12-11-8(10(7-14)17-12)5-13(2,3)6-9(11)15/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSBTZDYHQSAAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C2C(=C(S1)C#N)CC(CC2=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381150 |

Source

|

| Record name | 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile | |

CAS RN |

175202-70-7 |

Source

|

| Record name | 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

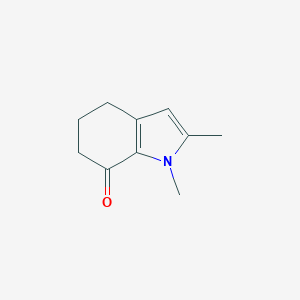

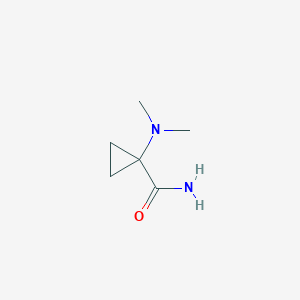

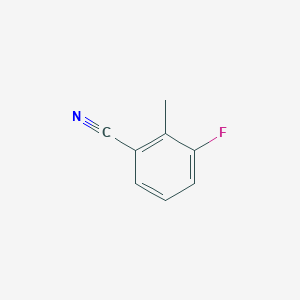

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

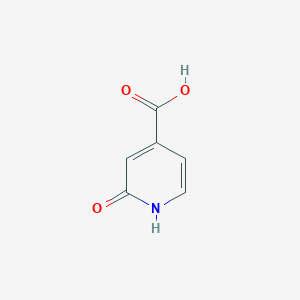

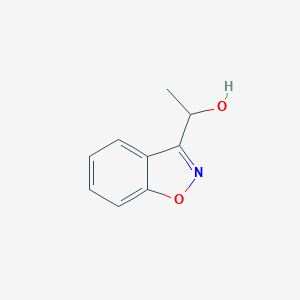

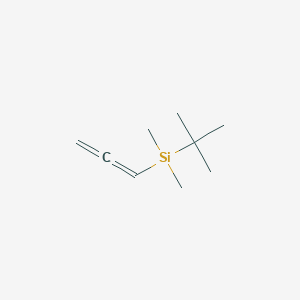

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

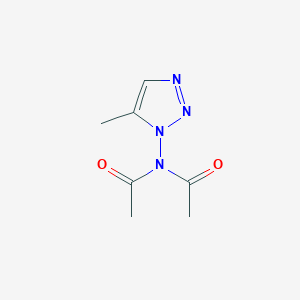

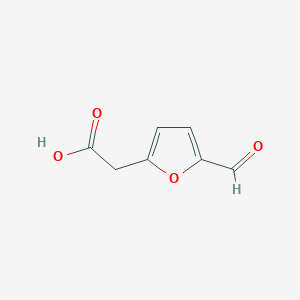

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)